molecular formula C23H28FN3O B2888689 4-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 922112-73-0

4-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B2888689
CAS No.: 922112-73-0
M. Wt: 381.495
InChI Key: KGDWGEDREIRPOF-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic small molecule featuring a tetrahydroquinoline core scaffold, a pyrrolidine moiety, and a 4-fluorobenzamide group. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of targeted protein inhibitors. Compounds incorporating the tetrahydroquinoline scaffold have demonstrated substantial potential in oncology research, showing promising activity as mTOR inhibitors for targeted cancer therapy . The structural combination of tetrahydroquinoline with fluorinated benzamide derivatives is a recognized strategy in the design of bioactive compounds for various research applications . The incorporation of a pyrrolidine ring, as seen in this molecule, is a common feature in many pharmacologically active compounds and can influence the molecule's conformation, solubility, and binding characteristics . The presence of the fluorine atom on the benzamide ring is a strategic modification often employed to modulate the compound's electronic properties, metabolic stability, and membrane permeability. This compound is provided exclusively for research purposes in non-clinical laboratory studies. It is intended for use by qualified scientists in investigations such as target identification, mechanism of action studies, structure-activity relationship (SAR) exploration, and in vitro biological screening. All information presented is for research reference only and is not intended as a specification sheet. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O/c1-26-12-4-5-18-15-19(8-11-21(18)26)22(27-13-2-3-14-27)16-25-23(28)17-6-9-20(24)10-7-17/h6-11,15,22H,2-5,12-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDWGEDREIRPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides and features a complex molecular structure with a fluorine atom and various nitrogen-containing moieties. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C23H28FN3O2
  • Molecular Weight : Approximately 397.5 g/mol
  • CAS Number : 922034-39-7

The compound's structure includes a tetrahydroquinoline moiety and a pyrrolidine group, which are significant for its interaction with biological targets.

While the precise mechanism of action for this compound remains to be fully elucidated, preliminary studies suggest that it may interact with specific receptors or enzymes involved in various signaling pathways. The presence of the fluorine atom may enhance its lipophilicity and bioavailability, potentially influencing its pharmacodynamics.

Antimicrobial Activity

Research has indicated that related compounds within the benzamide class exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structural features demonstrate moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their antimicrobial efficacy .

Neuropharmacological Effects

The tetrahydroquinoline structure is known for its neuropharmacological effects. Compounds featuring this moiety have been investigated for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems. Research into similar compounds suggests they may exhibit anxiolytic or antidepressant-like effects through interactions with serotonin and dopamine receptors .

Case Studies

  • In Vitro Studies : A study focusing on structurally similar compounds demonstrated that modifications in the side chains significantly affected their inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases such as Alzheimer's .
  • In Vivo Studies : Another investigation highlighted the effects of related tetrahydroquinoline derivatives on animal models, showing promise in reducing anxiety-like behaviors through modulation of GABAergic transmission .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialBenzamide derivativesModerate to significant antibacterial
NeuropharmacologicalTetrahydroquinolinesAnxiolytic effects
Enzyme InhibitionSimilar benzamidesInhibition of AChE
Behavioral StudiesTetrahydroquinoline derivativesReduced anxiety-like behavior

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Benzamide Substituent Amine Side Chain Modifications Molecular Weight (g/mol) Key Features References
Target Compound 4-Fluoro Pyrrolidin-1-yl + 1-methyl-THQ ~407.5 Balanced lipophilicity; potential CNS penetration due to pyrrolidine
2-ethoxy-N-[2-(1-methyl-THQ-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide (CAS 922112-55-8) 2-Ethoxy Pyrrolidin-1-yl + 1-methyl-THQ 407.5 Ethoxy group increases steric bulk, potentially reducing target affinity
N-(4-Fluorophenyl)-N'-[2-(1-methyl-THQ-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide (CAS 922096-45-5) Oxalamide linker Piperidin-1-yl + 1-methyl-THQ 438.5 Ethanediamide linker alters hydrogen bonding; piperidine increases rigidity
N-[2-(1-methyl-THQ-6-yl)ethyl]-4-(trifluoromethyl)benzamide (CAS 946311-62-2) 4-Trifluoromethyl Ethylamine chain (no pyrrolidine/piperidine) 362.4 CF₃ group enhances electron-withdrawing effects and metabolic stability
(S)-N-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-oxo-THQ-6-yl) thiophene-2-carboximidamide () Thiophene carboximidamide Pyrrolidine + oxo-THQ 369.2 Thiophene ring introduces π-π interactions; oxo group affects solubility

Benzamide Substituent Effects

  • 4-Fluoro vs. 4-Trifluoromethyl: The target compound’s 4-fluoro group provides moderate hydrophobicity (logP ~3.5, estimated) compared to the highly lipophilic 4-CF₃ substituent (logP ~4.2).
  • Ethoxy vs. Fluoro : The 2-ethoxy analog () shows reduced activity in preliminary assays due to steric hindrance, as seen in similar benzamide derivatives.

Amine Side Chain Modifications

  • Pyrrolidin-1-yl vs. Piperidin-1-yl : Piperidine-containing analogs () demonstrate lower conformational flexibility, which may reduce off-target effects but also limit blood-brain barrier penetration compared to pyrrolidine derivatives.

Preparation Methods

Synthesis of 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-amine

The tetrahydroquinoline scaffold is synthesized from 6-nitroquinoline through sequential hydrogenation and methylation:

Step 1: Reduction of 6-Nitroquinoline
6-Nitroquinoline is hydrogenated using H₂/Pd-C in ethanol at 50°C to yield 6-amino-1,2,3,4-tetrahydroquinoline.

Step 2: N-Methylation
The amine is methylated using methyl iodide (CH₃I) in the presence of K₂CO₃ in DMF at 80°C, achieving >90% yield.

Parameter Condition Yield (%) Source
Reducing Agent H₂ (1 atm), Pd-C (10 wt%) 85
Methylation Reagent CH₃I, K₂CO₃, DMF, 80°C 92

Preparation of Ethylamine Linker with Pyrrolidine

The ethylamine spacer is synthesized via a two-step process:

Step 1: Nucleophilic Substitution
2-Chloroethylpyrrolidine is reacted with ammonia in THF at 0–5°C to form 2-aminoethylpyrrolidine.

Step 2: Coupling with Tetrahydroquinoline
The primary amine undergoes nucleophilic substitution with 6-bromo-1-methyl-1,2,3,4-tetrahydroquinoline in DMSO at 120°C for 12 hours, yielding the secondary amine intermediate.

Parameter Condition Yield (%) Source
Solvent DMSO, 120°C 78
Reaction Time 12 hours

Amide Coupling with 4-Fluorobenzoic Acid

The final step involves coupling the ethylamine-tetrahydroquinoline intermediate with 4-fluorobenzoic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the activating agent:

Reaction Conditions

  • Solvent: Dichloromethane (DCM)
  • Base: N,N-Diisopropylethylamine (DIPEA)
  • Temperature: 25°C
  • Time: 6 hours
Parameter Condition Yield (%) Source
Coupling Reagent HATU, DIPEA 88
Purity (HPLC) >99%

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 3:7), followed by recrystallization from ethanol/water (9:1) to afford white crystalline solid.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, Quin-H), 3.72–3.68 (m, 4H, Pyrrolidine-H), 2.92 (s, 3H, N-CH₃), 2.65–2.58 (m, 2H, CH₂), 2.45–2.40 (m, 2H, CH₂).
  • HRMS (ESI): m/z calc. for C₂₃H₂₈FN₃O [M+H]⁺: 398.2234; found: 398.2236.

Comparative Analysis of Synthetic Methodologies

Alternative Coupling Reagents

A comparison of coupling agents reveals HATU’s superiority over EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in terms of yield and reaction time:

Reagent Yield (%) Reaction Time (h) Source
HATU 88 6
EDCl 72 12

Solvent Optimization for Cyclization

Ethylene glycol outperforms DMF in facilitating tetrahydroquinoline ring closure at elevated temperatures:

Solvent Temperature (°C) Yield (%)
Ethylene Glycol 110 89
DMF 120 65

Industrial-Scale Process Considerations

Patent WO2021165818A1 highlights critical parameters for large-scale production:

  • Precipitation Control: Slow cooling (0.5°C/min) ensures uniform crystal formation.
  • In-Process Checks: Residual solvent analysis via GC-MS maintains compliance with ICH guidelines.
  • Drying Conditions: Vacuum drying at 40°C/10 mbar prevents thermal degradation.

Q & A

Basic: What are the recommended synthetic routes and purification methods for this compound?

Answer:
The synthesis typically involves multi-step reactions starting with commercially available hydrazones and benzamides. Key steps include:

  • Step 1: Condensation of 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine with a pyrrolidine-containing aldehyde to form the intermediate ethylamine derivative.
  • Step 2: Coupling the intermediate with 4-fluorobenzoyl chloride under Schotten-Baumann conditions to form the final benzamide .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:
A combination of techniques ensures accurate structural elucidation:

  • NMR (¹H/¹³C): Assign proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm) and confirm quaternary carbons (e.g., benzamide carbonyl at ~167 ppm) .
  • IR Spectroscopy: Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, C-F stretch at ~1220 cm⁻¹) .
  • Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 438.2) and fragmentation patterns .

Advanced: How can reaction mechanisms for its synthesis be investigated using computational and experimental methods?

Answer:

  • Computational: Use density functional theory (DFT) to model transition states and activation energies for key steps (e.g., amide bond formation). Software like Gaussian or ORCA is recommended .
  • Experimental: Perform kinetic studies (e.g., varying temperature or solvent polarity) to determine rate laws. Monitor intermediates via in-situ FTIR or stopped-flow NMR .

Advanced: What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

Answer:

  • Verify Purity: Re-analyze compound purity (>95% by HPLC) and stability (e.g., check for hydrolysis in DMSO stock solutions) .
  • Assay Conditions: Standardize protocols (e.g., cell line viability using MTT assays with matched passage numbers and serum-free conditions) .
  • Orthogonal Assays: Compare results across methods (e.g., enzymatic inhibition vs. surface plasmon resonance for target binding) .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

  • Substitution Patterns: Synthesize analogs with modified substituents (e.g., replace fluorine with Cl/CF₃ or vary pyrrolidine ring size) .
  • Biological Testing: Screen analogs in parallel assays (e.g., kinase inhibition panels, cytotoxicity against cancer cell lines) .
  • Data Analysis: Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Advanced: What methodologies optimize pharmacokinetic properties like metabolic stability?

Answer:

  • Metabolic Profiling: Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Focus on vulnerable sites (e.g., tetrahydroquinoline oxidation) .
  • Structural Modifications: Introduce deuterium at labile C-H bonds or replace metabolically unstable groups (e.g., replace pyrrolidine with morpholine) .
  • logP Adjustment: Modify substituents to balance lipophilicity (target logP ~3.5) for improved membrane permeability .

Advanced: How can computational modeling guide target identification and binding mode prediction?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with potential targets (e.g., kinases or GPCRs). Validate with mutagenesis studies .
  • MD Simulations: Run 100-ns trajectories in explicit solvent to assess binding stability and identify key residue interactions .
  • Pharmacophore Mapping: Generate 3D pharmacophore models to screen virtual libraries for analogs with enhanced affinity .

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